molecular formula C27H33N3O5S2 B12199959 ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate

ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate

Cat. No.: B12199959
M. Wt: 543.7 g/mol
InChI Key: VGEVCZWWNMBIHM-UHFFFAOYSA-N
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Description

Ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the sulfonylation of the phenyl group, and the esterification of the piperidine carboxylate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-({3-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate
  • Ethyl 1-({3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate is unique due to its specific substituents and the resulting chemical properties. Its distinct structure may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H33N3O5S2

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 1-[3-[3-(3-methoxypropyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C27H33N3O5S2/c1-3-35-26(31)21-13-16-29(17-14-21)37(32,33)24-12-7-9-22(19-24)25-20-36-27(30(25)15-8-18-34-2)28-23-10-5-4-6-11-23/h4-7,9-12,19-21H,3,8,13-18H2,1-2H3

InChI Key

VGEVCZWWNMBIHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCOC

Origin of Product

United States

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